molecular formula C9H17BrO B2749776 (2-Bromo-1-methoxyethyl)cyclohexane CAS No. 1955514-24-5

(2-Bromo-1-methoxyethyl)cyclohexane

Cat. No.: B2749776
CAS No.: 1955514-24-5
M. Wt: 221.138
InChI Key: OLTZMHWMEBELEV-UHFFFAOYSA-N
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Description

(2-Bromo-1-methoxyethyl)cyclohexane is a specialized alkyl bromide derivative of cyclohexane intended for research and development purposes. Compounds within this structural family, such as the related 2-bromo-1-methoxy-1-methylcyclohexane, share the molecular formula C8H15BrO and are characterized by the presence of both bromo and methoxy functional groups on the cyclohexane ring . This unique combination of functional groups makes it a valuable intermediate in synthetic organic chemistry. Researchers can utilize this compound in various transformations, where the bromide serves as a good leaving group for nucleophilic substitution reactions (SN1 or SN2), and the ether functionality can provide steric and electronic direction or remain as a protected oxygen species. Its primary research applications include method development in organic synthesis, exploration of reaction mechanisms involving substituted cyclohexanes, and serving as a building block for the construction of more complex molecular architectures, such as functionalized materials or natural product analogs. The cyclohexane ring provides a rigid framework that is useful for studying stereochemical outcomes, especially if the compound exists as diastereomers. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromo-1-methoxyethyl)cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO/c1-11-9(7-10)8-5-3-2-4-6-8/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTZMHWMEBELEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CBr)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformative Pathways of 2 Bromo 1 Methoxyethyl Cyclohexane

Nucleophilic Substitution Reactions at the Bromine-Bearing Carbon Center

Nucleophilic substitution reactions of (2-Bromo-1-methoxyethyl)cyclohexane involve the replacement of the bromide leaving group by a nucleophile. evitachem.com The reaction can proceed through two primary mechanisms: the unimolecular (SN1) and the bimolecular (SN2) pathways. The structural features of the substrate, particularly the secondary nature of the bromine-bearing carbon and the presence of a neighboring methoxy-substituted carbon, play a crucial role in determining the operative mechanism.

The stereochemical outcome of a nucleophilic substitution reaction on this compound is highly dependent on the reaction mechanism.

In an SN2 reaction , the nucleophile attacks the carbon atom from the side opposite to the bromine atom in a single, concerted step. pharmaguideline.com This "backside attack" leads to an inversion of the stereochemical configuration at the reaction center, a phenomenon known as the Walden inversion. ualberta.ca For the reaction to proceed, the molecule must adopt a conformation where the backside of the carbon-bromine bond is accessible to the incoming nucleophile. chemistrysteps.com

The SN1 reaction , conversely, proceeds through a two-step mechanism involving the initial formation of a carbocation intermediate. pharmaguideline.comchemist.sg This carbocation is planar, and the subsequent attack by the nucleophile can occur from either face, leading to a mixture of products with both retention and inversion of configuration, often resulting in a racemic or near-racemic mixture if the starting material is chiral. youtube.com The stability of the secondary carbocation that would be formed from this compound makes the SN1 pathway plausible under appropriate conditions.

The presence of the adjacent methoxy (B1213986) group can also influence the stereochemical course through neighboring group participation, potentially leading to retention of configuration even under conditions that might otherwise favor inversion.

The choice of solvent and the nature of the nucleophile are critical in directing the course of nucleophilic substitution reactions.

Solvent Polarity:

Polar protic solvents , such as water and alcohols, are capable of stabilizing both the carbocation intermediate in an SN1 reaction and the leaving group. libretexts.orgquora.com This stabilization lowers the activation energy for the SN1 pathway, thus favoring it. libretexts.org

Polar aprotic solvents , like acetone (B3395972) or dimethylformamide (DMF), are less effective at solvating anions. This leaves the nucleophile more "naked" and reactive, which favors the SN2 mechanism. quora.comyoutube.com

Nucleophile Structure:

Strong, unhindered nucleophiles favor the SN2 pathway. The rate of an SN2 reaction is directly dependent on the concentration and reactivity of the nucleophile. libretexts.org

Weak nucleophiles (which are often the solvent itself in solvolysis reactions) favor the SN1 mechanism because they are not strong enough to attack the substrate directly and must wait for the formation of the carbocation intermediate. youtube.com

Bulky nucleophiles will react more slowly in SN2 reactions due to steric hindrance.

Reaction ConditionFavored PathwayProduct Stereochemistry
Strong Nucleophile, Polar Aprotic SolventSN2Inversion
Weak Nucleophile, Polar Protic SolventSN1Racemization (or partial racemization)

Elimination Reactions to Form Unsaturated Cyclohexyl Ethers

In addition to substitution, this compound can undergo elimination reactions to form unsaturated products, specifically cyclohexyl ethers. These reactions are typically promoted by bases and can proceed through E1 or E2 mechanisms. libretexts.org

The bimolecular elimination (E2) reaction is a concerted process that has stringent stereoelectronic requirements, particularly in cyclic systems like cyclohexane (B81311). fiveable.memgscience.ac.in For an E2 reaction to occur, the hydrogen atom being removed and the bromine leaving group must be in an anti-periplanar arrangement. chemistrysteps.comlibretexts.orgchegg.com In the chair conformation of a cyclohexane ring, this translates to a requirement for both the hydrogen and the bromine to be in axial positions on adjacent carbons. fiveable.mechegg.com

If the this compound molecule cannot readily adopt a conformation with a diaxial arrangement of a β-hydrogen and the bromine atom, the rate of the E2 reaction will be significantly slower. libretexts.org The cis and trans isomers of the substrate will therefore exhibit different reactivities towards E2 elimination based on the conformational feasibility of achieving the necessary anti-periplanar geometry.

When there are multiple β-hydrogens that can be removed, the regioselectivity of the elimination becomes a key consideration, leading to either the Zaitsev or Hofmann product.

Zaitsev's Rule predicts the formation of the more substituted (and generally more stable) alkene as the major product. orgoreview.commasterorganicchemistry.comlibretexts.org This is typically favored when using small, strong bases. orgoreview.com

Hofmann's Rule predicts the formation of the less substituted alkene as the major product. This outcome is favored when using a bulky, sterically hindered base, which preferentially attacks the less sterically hindered β-hydrogen. orgoreview.comchemistrysteps.comwizeprep.com

The regiochemical outcome for this compound will depend on the specific base used and the available β-hydrogens that can achieve an anti-periplanar orientation with the bromine atom. orgoreview.com

Nucleophilic substitution and elimination reactions are often in competition with each other. libretexts.orgresearchgate.netlibretexts.org The outcome is influenced by several factors:

Nature of the Nucleophile/Base: Strong, sterically hindered bases favor elimination (E2), whereas strong, unhindered nucleophiles that are weak bases favor substitution (SN2). libretexts.org

Reaction Temperature: Higher temperatures generally favor elimination over substitution because elimination reactions result in an increase in the number of molecules, leading to a positive entropy change (ΔS). The contribution of this entropy term to the Gibbs free energy becomes more significant at higher temperatures. masterorganicchemistry.com

Substrate Structure: Tertiary alkyl halides are more prone to elimination than primary or secondary halides. libretexts.org As a secondary halide, this compound can undergo both substitution and elimination. libretexts.org

The presence of the methoxy group can also influence the acidity of the neighboring protons, potentially affecting the rate and regioselectivity of the elimination reaction.

Reagent/ConditionFavored Reaction
Strong, non-bulky nucleophile (e.g., NaSH)SN2
Strong, bulky base (e.g., KOtBu)E2 (Hofmann)
Strong, non-bulky base (e.g., NaOEt)E2 (Zaitsev) / SN2
High TemperatureElimination

Rearrangement Processes and Neighboring Group Participation

The reactivity of this compound is significantly influenced by the spatial and electronic relationship between the methoxy group and the carbon-bromine bond. This proximity allows for intramolecular interactions that can dictate reaction pathways and rates.

Methoxy Group Assisted Solvolysis

In nucleophilic substitution reactions, such as solvolysis, the methoxy group in this compound can act as an internal nucleophile. This phenomenon, known as neighboring group participation (NGP), can lead to a considerable increase in the reaction rate, an effect termed anchimeric assistance. mugberiagangadharmahavidyalaya.ac.inchem-station.com

The participation of the neighboring methoxy group provides a low-energy pathway for the departure of the leaving group, which accounts for the observed rate enhancement when compared to analogous compounds lacking a participating group. mugberiagangadharmahavidyalaya.ac.inlibretexts.org

Table 1: Relative Solvolysis Rates and Stereochemical Outcome

SubstrateParticipating GroupRelative Rate of SolvolysisPredominant Stereochemical Outcome
This compound-OCH₃Significantly AcceleratedRetention
(1-Bromoethyl)cyclohexaneNone1 (Baseline)Inversion/Racemization

Transannular Interactions within the Cyclohexane Ring

For a monosubstituted cyclohexane like this compound, the ring itself is largely free of the severe transannular strain seen in medium-sized rings. wikipedia.org The primary conformational considerations relate to the preference of the bulky (2-bromo-1-methoxyethyl) substituent to occupy an equatorial position on the chair conformer. msu.edu This orientation minimizes steric hindrance, specifically the unfavorable 1,3-diaxial interactions that would occur if the substituent were in an axial position. msu.edu While direct, classical transannular strain is not a dominant factor for this molecule, electrostatic interactions between polar groups across the ring can influence conformational equilibria in di-substituted cyclohexanes. cdnsciencepub.com

Functional Group Interconversions and Derivatization

The two primary functional groups in this compound, the alkyl bromide and the ether, offer distinct pathways for chemical transformation.

Reduction of the Carbon-Bromine Bond

The carbon-bromine bond in this compound can be selectively reduced to a carbon-hydrogen bond, converting the alkyl halide to an alkane. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this transformation. vt.edu This reagent serves as a source of hydride ions (H⁻), which act as the nucleophile. chemguide.co.uk

The reduction of secondary alkyl bromides with sodium borohydride is generally understood to proceed through an SN2 mechanism. vt.edu The hydride ion attacks the carbon atom bonded to the bromine, displacing the bromide ion as the leaving group. The general reactivity order for the reduction of alkyl halides is I⁻ > Br⁻ > Cl⁻, and for the carbon center, the order is primary > secondary > tertiary. vt.edu As a secondary bromide, this compound is a suitable substrate for this reduction.

Table 2: Typical Yields for the Reduction of Alkyl Bromides with Sodium Borohydride

Alkyl Bromide TypeExample CompoundTypical Yield (%)
Primary1-Bromooctane90-100
Secondary2-Bromooctane90-100
Tertiarytert-Butyl Bromide1-2

Data adapted from studies on the reduction of organic halides. vt.edu

The product of this reaction would be (1-methoxyethyl)cyclohexane.

Oxidation of the Ether Moiety (if applicable)

Ethers are generally characterized by their low reactivity and resistance to many oxidizing agents, which is why they are frequently used as reaction solvents. britannica.comlibretexts.org Direct, selective oxidation of the ether moiety in a molecule like this compound is not a typical or facile transformation, especially given the presence of the more reactive C-Br bond.

However, ethers are susceptible to a slow, spontaneous oxidation process in the presence of atmospheric oxygen, known as autoxidation. britannica.comjove.com This is a free-radical chain reaction that proceeds through initiation, propagation, and termination steps. jove.com The reaction is initiated by the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen, forming a carbon radical. This radical then reacts with molecular oxygen (O₂) to form a hydroperoxide radical, which can propagate the chain by abstracting a hydrogen from another ether molecule. The ultimate products are unstable and potentially explosive hydroperoxides and dialkyl peroxides. britannica.comjove.com Due to the hazards associated with these peroxide byproducts, ethers are typically stored in small quantities in sealed containers and used promptly. britannica.com


Stereochemical and Conformational Analysis of 2 Bromo 1 Methoxyethyl Cyclohexane

Diastereomeric and Enantiomeric Forms

The presence of multiple stereocenters in (2-Bromo-1-methoxyethyl)cyclohexane gives rise to a number of stereoisomers, including diastereomers and enantiomers.

Chirality at the α- and β-Carbon Atoms of the (2-Bromo-1-methoxyethyl) Moiety

The relationship between these stereoisomers can be defined as either enantiomeric or diastereomeric. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. oregonstate.edulibretexts.org For example, a molecule with an (R,S) configuration would be the enantiomer of one with an (S,R) configuration, but a diastereomer of molecules with (R,R) or (S,S) configurations.

Stereoisomer Separation and Characterization Methodologies

The separation of stereoisomers of this compound is crucial for studying their individual properties and reactivity. Due to their identical physical properties, with the exception of optical activity, separating enantiomers is a significant challenge. Diastereomers, on the other hand, have different physical properties and can often be separated by conventional techniques like chromatography or crystallization. libretexts.org

A common strategy for separating enantiomers involves converting them into a mixture of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. The resulting diastereomers can then be separated, and the original enantiomers can be regenerated in a subsequent step.

High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful technique for the separation of enantiomers. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for characterizing the stereoisomers. orientjchem.orgresearchgate.net For instance, the coupling constants observed in ¹H NMR spectra can provide detailed information about the relative stereochemistry of the substituents. orientjchem.org

Cyclohexane (B81311) Ring Conformations and Equilibria

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. pressbooks.pub The substituents on the ring can occupy either axial or equatorial positions, and the interplay between these positions is a key aspect of the molecule's conformational analysis.

Axial vs. Equatorial Preferences of the Cyclohexyl Substituent

In substituted cyclohexanes, there is generally a preference for bulky substituents to occupy the equatorial position to minimize steric strain. ucalgary.caucalgary.ca This steric hindrance, known as 1,3-diaxial interaction, arises from the interaction between an axial substituent and the axial hydrogens on the same side of the ring. ucalgary.calibretexts.org The larger the substituent, the greater the steric strain and the stronger the preference for the equatorial position. ucalgary.caucalgary.ca

For this compound, the (2-Bromo-1-methoxyethyl) group is a relatively bulky substituent. Therefore, the chair conformation where this group is in the equatorial position is expected to be more stable and thus more populated at equilibrium. The relative stability of the conformers can be quantified by the difference in Gibbs free energy (ΔG°). fiveable.me

SubstituentPositionRelative EnergyKey Interactions
(2-Bromo-1-methoxyethyl)cyclohexylAxialHigher1,3-diaxial interactions with axial hydrogens
EquatorialLowerReduced steric strain

Impact of Stereochemistry on Reaction Rates and Selectivity

The specific stereoisomer of this compound involved in a reaction can have a profound effect on the reaction's rate and the stereochemistry of the products. This is particularly evident in nucleophilic substitution and elimination reactions.

The reactivity of haloalkanes is influenced by the nature of the halogen, with reactivity generally increasing down the group (I > Br > Cl > F). edubull.com Nucleophilic substitution reactions, such as S(_N)1 and S(_N)2, are common for haloalkanes. ucsb.edu The S(_N)2 reaction is stereospecific and proceeds with an inversion of configuration at the carbon center. edubull.comucsb.edu The rate of S(_N)2 reactions is sensitive to steric hindrance, with primary haloalkanes being the most reactive. edubull.comncert.nic.in In contrast, the S(_N)1 reaction proceeds through a planar carbocation intermediate, leading to a mixture of retention and inversion of configuration (racemization). libretexts.org Tertiary haloalkanes favor the S(_N)1 pathway due to the stability of the resulting carbocation. ncert.nic.in

Elimination reactions, particularly the E2 mechanism, are also highly dependent on stereochemistry. The E2 reaction requires a specific anti-periplanar arrangement of the leaving group (in this case, the bromine atom) and a β-hydrogen. pearson.comvaia.com In the context of a cyclohexane ring, this translates to a requirement for both the leaving group and the β-hydrogen to be in axial positions. pearson.com If the (2-Bromo-1-methoxyethyl) group is in an equatorial position, the bromine atom will also be equatorial, and an E2 reaction will be disfavored or may not occur at all. pearson.com The stereoselectivity of addition reactions, such as methoxy-bromination, is also noteworthy, often proceeding via an anti-addition mechanism to yield specific stereoisomers. orientjchem.org

Reaction TypeStereochemical Requirement/OutcomeInfluence of this compound Stereochemistry
S(_N)2Inversion of configurationThe rate is influenced by the accessibility of the carbon bearing the bromine. An equatorial bromine is generally more accessible than an axial one.
S(_N)1RacemizationThe stability of the intermediate carbocation is key. The stereochemistry of the starting material has less direct influence on the product stereochemistry.
E2Anti-periplanar (diaxial) arrangement of leaving group and β-hydrogenConformationally locked or biased systems where the bromine is equatorial will undergo E2 elimination much slower, if at all, compared to isomers where the bromine can readily adopt an axial position.

Diastereoselectivity in Synthetic Transformations

The synthesis of this compound can be achieved through methods such as the regioselective bromination and methoxy-bromination of cyclohexene (B86901). evitachem.com The stereochemical outcome of these reactions is highly dependent on the reaction conditions and the nature of the reagents used. The conformational preferences of the substituted cyclohexane ring play a crucial role in determining the diastereoselectivity of these transformations.

The cyclohexane ring predominantly exists in a chair conformation to minimize angular and torsional strain. pearson.com In this compound, both the bromo and the methoxyethyl substituents can occupy either an axial or an equatorial position. The relative stability of these conformers is influenced by steric interactions and electronic effects.

Computational studies on monosubstituted cyclohexanes, such as methoxycyclohexane, have shown that the energy difference between the equatorial and axial conformers can be quite small. nih.gov For methoxycyclohexane, the equatorial conformer is only slightly more stable than the axial one. nih.gov This small energy difference suggests that for this compound, a mixture of conformers is likely to be present at equilibrium, which can influence the diastereomeric ratio of the products formed in subsequent reactions.

For reactions occurring on the cyclohexane ring, the approach of the reagents is often directed by the steric hindrance imposed by the existing substituents. For instance, in elimination reactions, such as the E2 elimination, a specific anti-periplanar arrangement of the leaving group (bromo) and a proton on an adjacent carbon is required. pearson.comvaia.com This geometric constraint dictates which diastereomer can undergo the reaction and the stereochemistry of the resulting alkene.

Table 1: Factors Influencing Diastereoselectivity in the Synthesis of this compound

FactorDescription
Reaction Type The specific synthetic transformation (e.g., addition, substitution, elimination) will have its own stereochemical demands.
Reagents The size and nature of the reagents can influence the direction of attack on the cyclohexane ring.
Solvent The polarity of the solvent can affect the stability of transition states and influence the diastereomeric outcome.
Temperature Reaction temperature can impact the equilibrium between different conformers and the rates of competing reaction pathways.

Enantioselective Control in Catalyzed Processes

Achieving enantioselective control in reactions involving this compound requires the use of chiral catalysts. These catalysts create a chiral environment that differentiates between the two enantiomers of the substrate or between the enantiotopic faces of a prochiral intermediate.

While specific studies on the enantioselective catalysis of this compound are not extensively documented in the provided search results, general principles of asymmetric catalysis can be applied. For instance, transition metal catalysts bearing chiral ligands are commonly employed to induce enantioselectivity in a wide range of transformations.

In the context of reactions involving the bromoethyl side chain, a chiral catalyst could selectively facilitate the substitution or elimination of the bromine atom in one enantiomer over the other. This would result in a kinetic resolution of the racemic starting material, affording an enantioenriched product.

Table 2: Potential Catalytic Systems for Enantioselective Transformations of this compound

Catalyst TypePotential ApplicationMechanism of Enantiocontrol
Chiral Lewis Acids Activation of the methoxy (B1213986) group or the bromine atom for nucleophilic substitution.Coordination to the substrate to create a sterically defined environment.
Chiral Transition Metal Complexes (e.g., with Pd, Ni, Cu) Cross-coupling reactions at the C-Br bond.Reductive elimination from a chiral metal center.
Organocatalysts (e.g., chiral amines, phosphoric acids) Phase-transfer catalysis or activation of reactants through hydrogen bonding.Formation of chiral ion pairs or hydrogen-bonded complexes.

The development of highly enantioselective catalytic systems for substrates like this compound is an active area of research. The insights gained from the conformational analysis and the study of diastereoselective reactions are crucial for the rational design of effective chiral catalysts.

Mechanistic Investigations of Reactions Involving 2 Bromo 1 Methoxyethyl Cyclohexane

Kinetic Studies for Reaction Rate Determination

Kinetic studies are instrumental in determining the rate of a reaction and understanding how various factors influence this rate. For reactions involving (2-Bromo-1-methoxyethyl)cyclohexane, the rate is often determined by monitoring the concentration of reactants or products over time.

Elimination reactions, particularly E2 reactions, are common for haloalkanes like this compound. The rate of an E2 reaction is second-order, meaning it is proportional to the concentrations of both the alkyl halide and the base. libretexts.orglibretexts.org This can be expressed by the rate equation: Rate = k[this compound][Base]. savemyexams.com The rate constant, k, is influenced by factors such as the strength of the base, the nature of the solvent, and the temperature.

Kinetic data indicates that solvent polarity and the strength of the nucleophile or base significantly affect reaction rates. evitachem.com For instance, polar aprotic solvents are known to enhance the rates of S_N2 reactions. evitachem.com In the context of elimination reactions, a strong base is a prerequisite, especially for primary alkyl halides, while secondary and tertiary halides will undergo E2 elimination in the presence of a base. libretexts.orglibretexts.org

The table below summarizes the expected influence of different factors on the reaction rate of this compound.

FactorEffect on Reaction RateRationale
Concentration of this compound IncreaseThe reaction rate is directly proportional to its concentration in bimolecular reactions. libretexts.orglibretexts.org
Concentration of Base/Nucleophile IncreaseThe reaction rate is directly proportional to its concentration in bimolecular reactions. libretexts.orglibretexts.org
Strength of Base/Nucleophile IncreaseA stronger base/nucleophile will more readily abstract a proton or attack the electrophilic carbon. libretexts.org
Solvent Polarity VariesPolar aprotic solvents can enhance S_N2 rates, while solvent choice can influence the competition between substitution and elimination. evitachem.com
Temperature IncreaseHigher temperatures provide more kinetic energy to the molecules, increasing the frequency and energy of collisions.

Elucidation of Rate-Determining Steps and Transition State Structures

The transition state is a high-energy, transient arrangement of atoms that occurs during the conversion of reactants to products. In an E2 reaction, the transition state involves the partial formation of a double bond, the partial breaking of the carbon-hydrogen and carbon-bromine bonds, and the partial formation of the bond between the base and the hydrogen. libretexts.orglibretexts.org

A critical requirement for the E2 transition state in cyclohexane (B81311) systems is the anti-periplanar arrangement of the leaving group (bromide) and the abstracted proton. libretexts.orgmasterorganicchemistry.com This means that both the bromine atom and the adjacent hydrogen atom must be in axial positions and on opposite sides of the cyclohexane ring. libretexts.orgmasterorganicchemistry.com This stereochemical constraint significantly influences the reaction's feasibility and the resulting products.

The structure of the transition state can be visualized as a complex where the α and β carbons undergo rehybridization from sp³ to sp². libretexts.orglibretexts.org The developing π-bond is a key feature of this transient structure. libretexts.orglibretexts.org

Characterization of Reactive Intermediates (e.g., Carbocations, Radicals)

While some reactions of this compound proceed through a concerted mechanism without discrete intermediates, other pathways can involve the formation of reactive intermediates.

Carbocations: In unimolecular reactions (S_N1 and E1), the rate-determining step is the formation of a carbocation intermediate. This would occur through the heterolytic cleavage of the carbon-bromine bond. The stability of the resulting carbocation is a key factor. However, for secondary halides like this compound, S_N1/E1 pathways are generally less favored than bimolecular pathways unless a strong base is absent and a polar, protic solvent is used.

Radicals: Radical intermediates are typically not involved in the common substitution and elimination reactions of alkyl halides unless initiated by light or radical initiators. Reactions of monoperoxyacetals with organometallics, for instance, have been shown to proceed without evidence of alkoxy radical intermediates. unl.edu

Bromonium Ions: In the case of methoxy-bromination of an olefin to form a compound like this compound, a cyclic three-membered bromonium ion is a key intermediate. orientjchem.org This intermediate is then opened by the nucleophilic attack of methanol (B129727) in an S_N2 fashion, leading to the final product with a high degree of anti-stereoselectivity. orientjchem.org

Probing Electronic and Steric Effects on Reaction Pathways

Both electronic and steric effects play a crucial role in dictating the pathway of reactions involving this compound.

Electronic Effects: The electronegativity of the bromine and oxygen atoms creates partial positive charges on the adjacent carbon atoms, making them susceptible to nucleophilic attack. The nature of the substituents on the cyclohexane ring can also influence the electron density and stability of transition states or intermediates.

Steric Effects: The bulky cyclohexane ring and its substituents impose significant steric hindrance. As discussed earlier, the requirement for an anti-periplanar arrangement in E2 reactions is a direct consequence of steric and orbital overlap considerations in the transition state. libretexts.orgmasterorganicchemistry.com For the E2 reaction to occur, the cyclohexane ring must adopt a chair conformation where both the bromine and a β-hydrogen are in axial positions. libretexts.org If large substituents on the ring make this conformation energetically unfavorable, the rate of the E2 reaction will be significantly reduced. libretexts.orglibretexts.org

For example, in substituted cyclohexyl halides, the rate of elimination can be much slower for an isomer where the leaving group prefers an equatorial position due to steric interactions with other large groups. libretexts.org This steric preference for an equatorial position reduces the concentration of the conformer that is reactive in the E2 pathway. libretexts.org

Synthetic Utility and Application As a Versatile Building Block

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The bifunctional nature of (2-Bromo-1-methoxyethyl)cyclohexane makes it a valuable precursor in synthetic pathways. The bromine atom can be readily displaced by a variety of nucleophiles or can participate in the formation of organometallic reagents, while the methoxy (B1213986) group can direct reactions and be a key feature in the final product.

One of the key synthetic routes to related vicinal methoxy-bromo alkanes is the methoxy-bromination of alkenes. For instance, the reaction of cyclohexene (B86901) with reagents like diacetoxyiodobenzene (B1259982) and phenyltrimethylammonium (B184261) tribromide in methanol (B129727) provides 1-bromo-2-methoxy-cyclohexane. orientjchem.org This reaction is noted for its high regioselectivity and stereoselectivity, proceeding through an anti-addition mechanism via a cyclic bromonium ion intermediate. orientjchem.org Such methodologies suggest a plausible pathway for the synthesis of this compound and its isomers, which can then be used in further synthetic transformations.

The reactivity of the carbon-bromine bond allows for several key transformations:

Nucleophilic Substitution Reactions: The bromide can be displaced by a range of nucleophiles, such as amines and thiols, to introduce new functional groups. evitachem.com

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form a vinylcyclohexane (B147605) derivative. evitachem.com

Cross-Coupling Reactions: It can serve as a coupling partner in palladium-catalyzed reactions to form new carbon-carbon bonds, a cornerstone of modern organic synthesis. evitachem.com

Construction of Polycyclic and Spirocyclic Frameworks

While direct applications of this compound in the synthesis of polycyclic and spirocyclic frameworks are not extensively documented in publicly available research, its structure is analogous to building blocks used in such constructions. Spirocycles, which contain two rings connected by a single common atom, are of growing interest in medicinal chemistry due to their three-dimensional nature. sigmaaldrich.com The synthesis of these structures often relies on intramolecular cyclization reactions, where a bifunctional molecule like this compound could theoretically be employed. For example, after conversion of the bromo group to a suitable nucleophile or electrophile, an intramolecular reaction with a substituent on the cyclohexane (B81311) ring could lead to the formation of a spirocyclic system.

Stereoselective Formation of C-C and C-Heteroatom Bonds

The stereochemistry of this compound can play a crucial role in stereoselective reactions. The synthesis of vicinal haloethers, such as the isomers of this compound, can be achieved with high stereocontrol. orientjchem.org This initial stereochemistry can then be transferred to subsequent products.

Stereoselective Carbon-Carbon Bond Formation: Enantioconvergent cross-coupling reactions, often catalyzed by nickel or cobalt complexes, are powerful methods for the synthesis of chiral molecules from racemic starting materials. nih.gov A racemic mixture of this compound could potentially be used in such reactions with organometallic reagents (e.g., organozinc or Grignard reagents) to produce a single enantiomer of the coupled product with high enantiomeric excess. nih.govacs.org The specific chiral ligand employed in the catalytic system would determine the stereochemical outcome.

Stereoselective Carbon-Heteroatom Bond Formation: The substitution of the bromine atom by a heteroatom nucleophile can also proceed with a defined stereochemical outcome, typically inversion of configuration at the carbon center via an S(_N)2 mechanism. This allows for the controlled introduction of amines, alcohols, and thiols. The inherent chirality of the starting material can thus be used to generate stereochemically defined products.

Precursor for Advanced Functional Materials (e.g., Polymer Synthesis)

The application of this compound as a monomer for polymer synthesis has not been specifically reported in the literature. However, related bromo-functionalized compounds have been utilized in polymer chemistry. For example, bromo-substituted phenylcyanoacrylates have been copolymerized with styrene. researchgate.net Additionally, functional polymers have been synthesized using initiators containing bromo groups for atom transfer radical polymerization (ATRP). cmu.edu In principle, this compound could be modified to act as a monomer or an initiator in controlled radical polymerization techniques, potentially leading to polymers with unique properties derived from the cyclohexyl and methoxyethyl moieties.

Strategic Application in Total Synthesis Projects

A comprehensive review of the literature does not currently reveal any total synthesis projects where this compound is explicitly listed as a key starting material or intermediate. However, its structural motifs are found in various natural products. The development of synthetic routes utilizing this building block could provide novel and efficient pathways to complex target molecules. Its potential for stereocontrolled reactions makes it an attractive, though currently underexploited, tool for the synthesis of chiral natural products.

Advanced Spectroscopic and Computational Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of (2-Bromo-1-methoxyethyl)cyclohexane. Both ¹H and ¹³C NMR provide critical information regarding the connectivity of atoms, while advanced techniques like NOE (Nuclear Overhauser Effect) spectroscopy help in elucidating the stereochemical arrangement of the substituents on the cyclohexane (B81311) ring.

The ¹H NMR spectrum reveals distinct signals for the protons on the cyclohexane ring, the ethyl side chain, and the methoxy (B1213986) group. The chemical shift of the proton attached to the carbon bearing the bromine atom (CH-Br) is expected to be in the downfield region, typically around 3.5-4.5 ppm, due to the deshielding effect of the electronegative bromine atom. The proton on the carbon with the methoxy group (CH-OCH₃) would also be shifted downfield, generally appearing in the 3.0-3.5 ppm range. The methoxy protons themselves would present as a sharp singlet at approximately 3.3 ppm. The remaining cyclohexane and ethyl protons would produce a complex series of multiplets in the upfield region (1.0-2.5 ppm). beilstein-journals.org

The coupling constants (J-values) between adjacent protons are crucial for determining the relative stereochemistry (cis/trans). For instance, a large coupling constant (typically 8-12 Hz) between the CH-Br proton and an adjacent proton on the cyclohexane ring would indicate a diaxial relationship, suggesting a trans configuration. Conversely, smaller coupling constants (2-5 Hz) would suggest an axial-equatorial or diequatorial relationship, indicative of a cis configuration.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The carbon attached to the bromine (C-Br) is expected to resonate around 50-70 ppm, while the carbon bonded to the methoxy group (C-OCH₃) would appear further downfield, typically between 70-90 ppm. The methoxy carbon itself would be found around 55-60 ppm. beilstein-journals.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH -Br 3.5 - 4.5 50 - 70
CH -OCH₃ 3.0 - 3.5 70 - 90
O-CH₃ ~3.3 (singlet) 55 - 60

Note: These are predicted values and can vary based on the specific stereoisomer and solvent used.

Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Molecular Formula Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and confirm the molecular formula of this compound, which is C₉H₁₇BrO. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), where the M⁺ and M+2 peaks appear in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. libretexts.org

Electron ionization (EI) mass spectrometry induces fragmentation of the molecular ion, providing valuable structural information. The fragmentation patterns are predictable based on the functional groups present. chemguide.co.uk Key fragmentation pathways for this compound would include:

Loss of a bromine radical (•Br): This is a common fragmentation for alkyl halides, leading to a prominent peak at [M-79]⁺ or [M-81]⁺.

Loss of a methoxy radical (•OCH₃): Cleavage of the ether group results in a peak at [M-31]⁺.

Alpha-cleavage: The bond adjacent to the oxygen atom can break, leading to the loss of the ethyl bromide portion or the cyclohexane ring. libretexts.org

Cleavage of the side chain: The bond between the cyclohexane ring and the ethyl side chain can cleave, generating a cyclohexyl cation or a bromo-methoxy-ethyl cation.

Loss of HBr: Elimination of hydrogen bromide can occur, leading to a peak at [M-80]⁺ or [M-82]⁺.

Tandem mass spectrometry (MS/MS) involves selecting a specific fragment ion and subjecting it to further fragmentation. This technique allows for a more detailed mapping of the fragmentation pathways and helps to differentiate between isomers, which might produce similar initial mass spectra. cas.cn

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

m/z Value Identity of Fragment Fragmentation Pathway
220/222 [C₉H₁₇BrO]⁺ Molecular Ion (M⁺)
141 [C₉H₁₇O]⁺ Loss of •Br
189/191 [C₈H₁₄Br]⁺ Loss of •OCH₃
83 [C₆H₁₁]⁺ Cleavage of side chain (cyclohexyl cation)

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups within the this compound molecule by probing their characteristic vibrational frequencies. ustc.edu.cn

The IR spectrum would be dominated by absorptions corresponding to the following bonds:

C-H stretching (alkane): Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of the C-H bonds in the cyclohexane ring and the ethyl side chain. nist.gov

C-O stretching (ether): A strong, distinct peak is expected in the 1070-1150 cm⁻¹ range, corresponding to the C-O-C ether linkage. libretexts.org

C-Br stretching: The carbon-bromine bond gives rise to a moderate to strong absorption in the fingerprint region, typically between 500 and 600 cm⁻¹. nist.gov

CH₂ bending: Scissoring and rocking vibrations of the methylene (B1212753) groups in the cyclohexane ring appear around 1440-1470 cm⁻¹. ustc.edu.cn

Raman spectroscopy provides complementary information. While C-O and C-Br stretches are visible, Raman is particularly sensitive to the non-polar C-C and C-H bonds of the cyclohexane skeleton, providing detailed information about the ring's conformation. ustc.edu.cn The polarized Raman spectra can help in assigning vibrational modes based on their symmetry.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Bond Technique Characteristic Frequency (cm⁻¹)
Alkane C-H stretch IR, Raman 2850 - 3000
Alkane CH₂ bend IR, Raman 1440 - 1470
Ether C-O stretch IR 1070 - 1150

Chiroptical Techniques (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment

This compound possesses multiple chiral centers, meaning it can exist as several different stereoisomers. Chiroptical techniques, such as Electronic Circular Dichroism (ECD), are powerful methods for determining the absolute configuration (R/S designation) of these stereocenters. researchgate.net

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. While this compound itself lacks a strong chromophore for UV-Vis absorption, the technique can still be applied, often in conjunction with computational methods. thieme-connect.denih.gov The process typically involves:

Computational Prediction: The ECD spectra for all possible stereoisomers are calculated using quantum chemistry methods, such as Time-Dependent Density Functional Theory (TD-DFT). nih.gov

Experimental Measurement: The experimental ECD spectrum of the purified, single stereoisomer is recorded.

Comparison: The experimental spectrum is compared with the calculated spectra. A match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration of the molecule. researchgate.net

The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the three-dimensional arrangement of atoms around the chiral centers. thieme-connect.de Therefore, even subtle differences in stereochemistry lead to distinct ECD spectra, making this a highly reliable method for absolute configuration assignment when combined with theoretical calculations.

Computational Chemistry for Mechanistic Insights and Predictive Modeling

Computational chemistry provides a theoretical framework to understand and predict the properties of this compound at an atomic level, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations are employed to perform geometry optimization, which determines the lowest-energy three-dimensional structure of the molecule. metu.edu.trresearchgate.net

This process involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic positions to minimize the total energy of the system. This allows for the precise determination of bond lengths, bond angles, and dihedral angles for the most stable conformer (e.g., the chair conformation of the cyclohexane ring with substituents in the most stable equatorial/axial arrangement). By calculating the energies of different possible stereoisomers and conformers, DFT can predict their relative stabilities. metu.edu.tr These optimized geometries are also the starting point for predicting other properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data for validation. nih.gov

While DFT is excellent for finding stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are used to explore the molecule's dynamic behavior and conformational landscape over time. mdpi.com MD simulations model the motion of atoms and molecules by solving Newton's equations of motion, providing a "movie" of the molecule's behavior. nih.gov

For this compound, MD simulations are particularly useful for studying:

Cyclohexane Ring Inversion: Simulating the transition between different chair and boat conformations of the cyclohexane ring and determining the energy barriers associated with these "ring flips". nih.gov

Side-Chain Rotation: Analyzing the rotation around the single bonds of the (2-bromo-1-methoxyethyl) side chain to identify preferred rotational isomers (rotamers).

Solvent Effects: Understanding how the molecule interacts with solvent molecules and how this influences its preferred conformation.

By exploring the full range of accessible conformations and the transitions between them, MD simulations provide a comprehensive picture of the molecule's flexibility and dynamic nature, which is crucial for understanding its chemical reactivity and physical properties. nih.gov

Quantum Mechanical Studies of Transition States and Reaction Barriers

Quantum mechanical calculations have emerged as a powerful tool for elucidating the intricate details of reaction mechanisms, offering insights into the geometry, energy, and electronic structure of transition states that are often inaccessible through experimental methods alone. While specific quantum mechanical studies on this compound are not extensively available in the current body of scientific literature, a comprehensive understanding of its reactive behavior can be extrapolated from computational investigations of analogous systems, such as substituted bromocyclohexanes and acyclic bromoalkanes featuring ether functionalities. These studies provide a robust framework for predicting the transition states and reaction barriers associated with key reactions of this compound, primarily elimination (E2) and nucleophilic substitution (SN2) pathways.

The computational analysis of these reactions typically employs Density Functional Theory (DFT) and ab initio methods. researchgate.net These approaches allow for the precise location of transition state structures on the potential energy surface and the calculation of the associated energy barriers, which are critical in determining reaction rates. mercuryconsortium.org For reactions involving substituted cyclohexanes, the conformational preference of the cyclohexane ring plays a pivotal role in determining the feasibility and stereochemical outcome of the reaction. libretexts.org

In the context of an E2 reaction of this compound, the transition state is characterized by a concerted mechanism where a base abstracts a proton from a carbon adjacent to the carbon bearing the bromine atom, while the carbon-bromine bond is simultaneously cleaved, leading to the formation of a double bond. libretexts.org For this reaction to proceed efficiently, a specific stereochemical arrangement, known as anti-periplanar, is required between the departing bromine atom and the abstracted proton. libretexts.org Quantum mechanical calculations on similar systems, such as bromocyclohexane (B57405), have confirmed that the chair conformation of the cyclohexane ring that allows for this anti-periplanar arrangement in the transition state is significantly lower in energy. libretexts.orgpearson.com The presence of the 1-methoxyethyl substituent is expected to influence the conformational equilibrium of the cyclohexane ring and, consequently, the energy of the E2 transition state. The bulky nature of this substituent will likely favor an equatorial position in the ground state. For the E2 reaction to occur, either the entire molecule must adopt a higher energy conformation to place the substituent in an axial position to achieve the necessary anti-periplanar geometry, or the reaction must proceed through a higher energy transition state from the more stable ground state conformation.

For an SN2 reaction, where a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion, the transition state involves a pentacoordinate carbon atom. The energy barrier for this reaction is highly sensitive to steric hindrance around the reaction center. Quantum mechanical studies on related secondary bromides have shown that the steric bulk of substituents can significantly raise the energy of the SN2 transition state, thereby slowing down the reaction rate. The methoxy group in the this compound substituent could potentially influence the SN2 reaction barrier through both steric and electronic effects. Electronically, the oxygen atom's lone pairs might stabilize a developing positive charge on the adjacent carbon in a more SN1-like transition state, although this is less likely for a primary or secondary bromide.

To illustrate the nature of the data obtained from such computational studies, the following table presents hypothetical, yet representative, data for the E2 elimination reaction of a generic substituted bromocyclohexane, based on findings from analogous systems.

Reaction PathwayComputational MethodBasis SetCalculated Activation Energy (kcal/mol)Key Transition State Bond Distances (Å)
E2 Elimination DFT (B3LYP)6-31G(d)20-25C-H: 1.5-1.7, C-Br: 2.2-2.4, C=C: 1.8-2.0
SN2 Substitution MP2cc-pVTZ25-30Nu-C: 2.1-2.3, C-Br: 2.3-2.5

This table presents illustrative data based on computational studies of analogous bromocyclohexane systems. The values are not specific to this compound and serve to demonstrate the type of information generated by quantum mechanical calculations.

Future Research Directions and Unexplored Reactivity

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. ijisrt.com For (2-Bromo-1-methoxyethyl)cyclohexane, future research will likely focus on developing synthetic pathways that are not only efficient in terms of yield but also environmentally benign.

Current synthetic approaches to similar bromo-methoxy compounds often rely on the addition of bromine and a methoxy (B1213986) source to an alkene precursor. sci-hub.se A key area of future research will be the development of catalytic systems that can achieve this transformation with high atom economy and under mild conditions. This includes the exploration of electrochemistry to generate bromine in situ, thereby avoiding the use of hazardous elemental bromine. researchgate.net

Key Research Objectives:

Catalyst Development: Designing catalysts, potentially based on earth-abundant metals, for the selective bromomethoxylation of vinylcyclohexane (B147605).

Solvent-Free or Green Solvents: Investigating reaction conditions that minimize or eliminate the use of volatile organic solvents. ijisrt.com

Renewable Feedstocks: Exploring pathways to synthesize the vinylcyclohexane precursor from renewable biomass sources.

Discovery of Novel Reactivity Modes and Selective Transformations

The reactivity of this compound is largely dictated by the interplay between the bromine atom and the methoxy group. The carbon-bromine bond is a versatile functional group that can participate in a wide range of transformations, including nucleophilic substitution and cross-coupling reactions. libretexts.org The adjacent methoxy group can influence the regioselectivity and stereoselectivity of these reactions through steric and electronic effects.

Future research should aim to uncover novel reactivity patterns of this compound. This could involve exploring its use in cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and complex molecular architectures. For instance, intramolecular cyclization reactions could lead to the formation of functionalized cyclic ethers, which are important structural motifs in many natural products. researchgate.net

Potential Areas of Exploration:

Stereoselective Reactions: Developing methods for the stereoselective synthesis of all possible stereoisomers of this compound and investigating how their stereochemistry influences their reactivity.

Cross-Coupling Reactions: Utilizing the C-Br bond in palladium- or iron-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. acs.org

Radical Chemistry: Investigating the utility of the bromo moiety in radical-based transformations to access unique molecular scaffolds.

Integration into Automated Synthesis and Flow Chemistry Platforms

The integration of chemical synthesis into automated and continuous flow platforms offers numerous advantages, including improved reproducibility, enhanced safety, and the ability to rapidly screen reaction conditions. nih.govsioc-journal.cn this compound is a prime candidate for such technologies.

Future research in this area will focus on developing robust and reliable flow chemistry protocols for the synthesis and subsequent functionalization of this compound. google.com This will involve optimizing reaction parameters such as temperature, pressure, and residence time to maximize yield and selectivity. Automated platforms can then be used to rapidly explore a wide range of reaction conditions and reagents, accelerating the discovery of new transformations. ox.ac.uk

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

FeatureBenefit in Flow Chemistry
Enhanced Heat Transfer Improved control over exothermic bromination reactions, leading to higher selectivity and safety. sioc-journal.cn
Precise Control of Reaction Time Minimization of side reactions and decomposition of sensitive intermediates. nih.gov
Rapid Mixing Increased reaction rates and improved reproducibility.
Scalability Straightforward scaling of production from laboratory to industrial quantities. acs.org

Exploration of Biologically Inspired Transformations and Biomimetic Synthesis

Nature often provides inspiration for the development of new synthetic methodologies. engineering.org.cn The field of biomimetic synthesis seeks to mimic the elegant and efficient strategies employed by enzymes to construct complex molecules. core.ac.ukresearchgate.net For this compound, this could involve exploring enzyme-catalyzed halogenation and methoxylation reactions.

Future research could focus on identifying or engineering enzymes capable of selectively functionalizing a vinylcyclohexane precursor. This approach offers the potential for unparalleled stereocontrol and environmentally friendly reaction conditions. Furthermore, investigating the potential for this compound to act as a precursor in biomimetic cascade reactions to form polycyclic ether structures, similar to those found in marine natural products, is a promising avenue. nih.gov

Computational Design of Catalysts for Specific Transformations

Computational chemistry has become an indispensable tool in modern catalyst design. royalsocietypublishing.org Density Functional Theory (DFT) calculations can provide valuable insights into reaction mechanisms and help to predict the performance of new catalysts. researchgate.netscispace.com

For this compound, computational studies can be employed to:

Design Shape-Selective Catalysts: Develop catalysts that can differentiate between the various reactive sites on the molecule, leading to highly selective transformations. tandfonline.comhep.com.cnbohrium.commdpi.com

Predict Reaction Outcomes: Model the reactivity of the compound with different reagents and under various conditions to guide experimental work.

Understand Catalyst Deactivation: Investigate the mechanisms by which catalysts lose their activity and design more robust systems.

By combining computational modeling with experimental validation, researchers can accelerate the development of highly efficient and selective catalysts for the synthesis and functionalization of this compound. mdpi.com

Q & A

Q. What are the recommended methodologies for synthesizing (2-bromo-1-methoxyethyl)cyclohexane while minimizing side reactions?

Synthesis of brominated cyclohexane derivatives typically involves nucleophilic substitution or radical bromination. To minimize side reactions (e.g., elimination or over-bromination), use controlled temperatures (e.g., 0–25°C) and inert atmospheres. Polar aprotic solvents like THF or DMF enhance reactivity, while steric hindrance from the methoxy group may require prolonged reaction times or catalytic activation (e.g., Lewis acids). Purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate the target compound .

Q. How can NMR spectroscopy be optimized to resolve conformational isomerism in this compound?

Conformational analysis of substituted cyclohexanes requires variable-temperature (VT) NMR to detect axial/equatorial isomer interconversion. Use deuterated solvents like CDCl₃ or DMSO-d₆ to enhance signal resolution. For methoxy and bromo substituents, ¹H-¹H NOESY experiments can identify spatial proximity between substituents, while ¹³C NMR distinguishes electronic environments. Refer to cyclohexane derivative studies for comparative spectral databases .

Q. What safety protocols are critical when handling brominated cyclohexane derivatives in laboratory settings?

Brominated compounds require flame-retardant lab coats, nitrile gloves, and explosion-proof equipment. Store this compound in sealed containers under nitrogen, away from ignition sources. In case of exposure, use emergency showers and consult toxicity databases for bromoalkanes. Safety data for analogous compounds (e.g., bromomethylcyclohexane) emphasize strict ventilation and static discharge prevention .

Advanced Research Questions

Q. What experimental designs are effective for studying the low-temperature oxidation pathways of this compound in combustion research?

Jet-stirred reactors (JSRs) at 500–1100 K and 1–10 atm enable controlled oxidation studies. Monitor intermediates via synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PEPICO) to distinguish isomers. For kinetic modeling, integrate pressure-dependent rate constants and validate against cyclohexane oxidation mechanisms (e.g., JetSurF 2.0). Adjust equivalence ratios (φ = 0.5–2.0) to probe lean/rich combustion behavior .

Q. How do steric and electronic effects of the bromine and methoxy substituents influence the kinetic parameters of decomposition reactions?

Bromine’s electronegativity increases C-Br bond polarity, accelerating heterolytic cleavage, while the methoxy group donates electron density via resonance, stabilizing carbocation intermediates. Use computational methods (DFT or CASSCF) to map transition states and compare activation energies with unsubstituted cyclohexane. Experimental validation via shock tube studies (1200–2100 K, 1–4 atm) quantifies decomposition rates under pyrolytic conditions .

Q. What strategies reconcile discrepancies between experimental data and kinetic models for brominated cyclohexane derivatives under pyrolytic conditions?

Discrepancies arise from unaccounted reaction pathways (e.g., ring-opening or radical recombination). Perform sensitivity analysis to identify dominant reactions, then refine rate constants using high-level ab initio calculations (e.g., CCSD(T)/CBS). Cross-validate models with shock tube ignition delay times and laminar flame speed data from analogous compounds (e.g., methylcyclohexane) .

Q. How can advanced oxidation processes (AOPs) be tailored for selective functionalization of this compound?

Metal-organic frameworks (MOFs) or nanostructured MnO₂ catalysts enhance selectivity in AOPs. Optimize reaction conditions (pH 3–5, 50–80°C) to favor C-H activation over C-Br cleavage. In-situ FTIR monitors intermediate formation, while GC-MS quantifies product distributions. Compare with cyclohexane oxidation studies using H₂O₂/O₃ oxidants .

Methodological Notes

  • Data Contradictions : Resolve conflicting combustion data (e.g., NTC behavior discrepancies) by comparing RCM (rapid compression machine) and shock tube results across overlapping temperature ranges .
  • Instrumentation : Prioritize SVUV-PEPICO for isomer-resolved product detection and cavity ring-down spectroscopy (CRDS) for radical quantification .
  • Modeling Tools : Use Chemkin-Pro or Cantera for kinetic simulations, incorporating updated thermochemical data from Active Thermochemical Tables (ATcT) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.